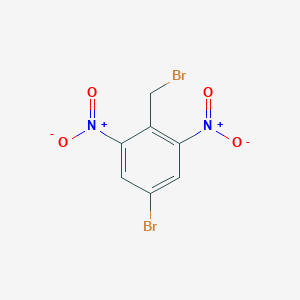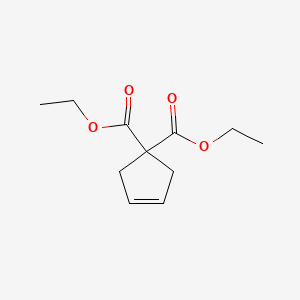
Diethyl-3-Cyclopenten-1,1-dicarboxylat
Übersicht
Beschreibung
Diethyl 3-cyclopentene-1,1-dicarboxylate is a chemical compound related to various research areas, including organic synthesis and supramolecular chemistry. Although the provided papers do not directly discuss diethyl 3-cyclopentene-1,1-dicarboxylate, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related cyclopentene derivatives has been described in the literature. For instance, a method for synthesizing 3-methyl-2-cyclopenten-2-ol-1-one, a compound with a similar cyclopentene core, involves the condensation of diethyl glutarate with diethyl oxalate, followed by methylation and hydrolysis-decarboxylation steps . This method could potentially be adapted for the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystalline structures of related compounds have been determined using techniques such as X-ray analysis, NMR spectroscopy, and HSQC technique. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using these methods . These techniques could similarly be applied to diethyl 3-cyclopentene-1,1-dicarboxylate to gain insights into its molecular geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored. For instance, diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure to form cyclopent[cd]azulene derivatives . This suggests that diethyl 3-cyclopentene-1,1-dicarboxylate may also participate in similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of diethyl 3-cyclopentene-1,1-dicarboxylate, they do discuss the properties of structurally related compounds. For example, cyclopentane-1,3-diones, which share the cyclopentane motif, exhibit pKa values in the range of carboxylic acids and have been used as isosteres for carboxylic acid functional groups . This information could be indicative of the acidity and potential reactivity of diethyl 3-cyclopentene-1,1-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diethyl-3-Cyclopenten-1,1-dicarboxylat ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird verwendet, um Ester von gem-Dicarbonsäuren der Cyclopentenreihe zu entwerfen, die für die Synthese verschiedener organischer Verbindungen entscheidend sind . Die Fähigkeit, funktionelle Gruppen durch Reaktionen wie CH-Alkylierung einzuführen, macht es zu einem vielseitigen Baustein für komplexe Moleküle.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer bei der Synthese komplexerer Moleküle, die potenzielle therapeutische Anwendungen haben. So kann sie beispielsweise zur Herstellung von Derivaten verwendet werden, die mit biologischen Zielstrukturen interagieren könnten und so die Prozesse der Wirkstoffforschung und -entwicklung unterstützen .
Landwirtschaft
Im Agrarsektor könnte this compound bei der Synthese von Agrochemikalien eingesetzt werden. Seine Reaktivität ermöglicht die Herstellung von Verbindungen, die als Wachstumsstimulanzien oder Pestizide dienen und zur Entwicklung von Pflanzenschutzstrategien beitragen können .
Materialwissenschaften
Diese Verbindung findet in der Materialwissenschaft Anwendungen, da sie das Potenzial hat, Polymere oder Copolymere zu bilden. Diese Materialien könnten einzigartige Eigenschaften aufweisen, die für die Herstellung neuer Arten von Kunststoffen, Fasern oder anderen polymeren Materialien geeignet sind .
Umweltwissenschaften
In den Umweltwissenschaften werden Derivate von this compound möglicherweise auf ihre Fähigkeit untersucht, Schadstoffe abzubauen oder als Teil eines Systems zur Erfassung und Neutralisierung gefährlicher Stoffe zu dienen .
Biochemie
In der Biochemie können die Derivate der Verbindung verwendet werden, um enzymkatalysierte Reaktionen oder Stoffwechselwege zu untersuchen. Ihre strukturelle Ähnlichkeit mit bestimmten Biomolekülen könnte sie zu einem nützlichen Analogon beim Verständnis biologischer Prozesse machen .
Safety and Hazards
The compound has been assigned the hazard statement H302 , indicating that it may be harmful if swallowed. It is recommended to keep away from heat/sparks/open flames/hot surfaces .
Relevant Papers The information provided above is based on the analysis of relevant papers . These papers provide valuable insights into the properties, synthesis, and potential applications of Diethyl 3-cyclopentene-1,1-dicarboxylate.
Eigenschaften
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21622-00-4 | |
| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



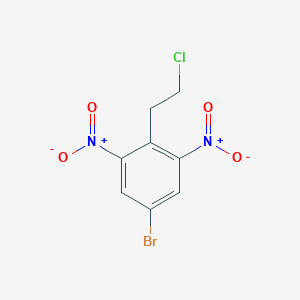

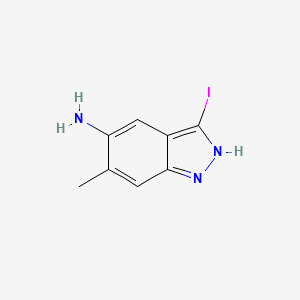

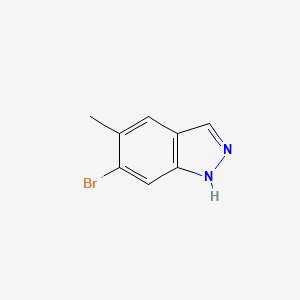

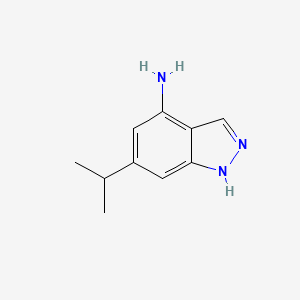

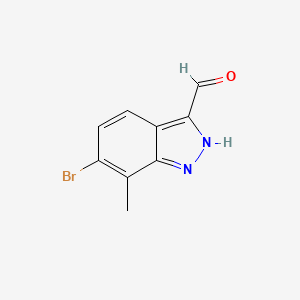
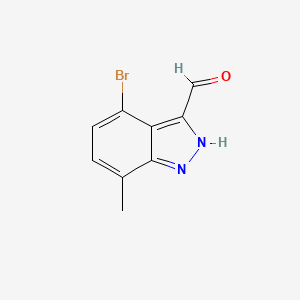
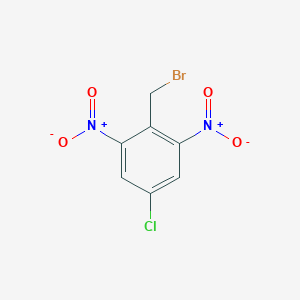
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

